molecular formula C15H14N2O B4627764 2-methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline

2-methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B4627764
M. Wt: 238.28 g/mol
InChI Key: QOWHJJPYTXSBQT-UHFFFAOYSA-N
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Description

2-methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and 6-methyl-2-formylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to form the benzoxazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of benzoxazole derivatives, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as metal catalysts or ionic liquids may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

2-methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspase pathways . The compound’s ability to interact with various enzymes and receptors makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

2-methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline can be compared with other benzoxazole derivatives, such as:

  • 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline
  • 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
  • 4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and chemical properties . The unique substitution pattern of this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-4-(6-methyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-3-6-13-14(7-9)18-15(17-13)11-4-5-12(16)10(2)8-11/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWHJJPYTXSBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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